tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGZOIWPHWOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of an aminomethyl-substituted precursor with a suitable oxazole derivative can lead to the formation of the desired compound. The reaction typically requires the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Chemical Reactions Involving tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] oxazole-5-carboxylate
The compound can undergo various chemical transformations due to its functional groups. Here are some notable reactions:
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Nucleophilic Substitution : The presence of the aminomethyl group allows for nucleophilic substitution reactions where the amine can react with electrophiles.
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Acylation : The carboxylate moiety can participate in acylation reactions to form esters or amides.
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Reduction Reactions : The compound can be reduced using reagents such as lithium aluminum hydride to yield alcohol derivatives.
Mechanistic Insights
The mechanisms behind these reactions often involve classical organic chemistry pathways:
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Nucleophilic Attack : In nucleophilic substitutions, the amine acts as a nucleophile attacking an electrophilic carbon center.
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Acid-Base Chemistry : In acylation reactions, the carboxylic acid group donates a proton to facilitate the formation of an acyloxy intermediate.
Characterization Techniques
To confirm the structure and purity of synthesized tert-butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] oxazole-5-carboxylate, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
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Infrared (IR) Spectroscopy : Provides information on functional groups based on their characteristic absorption bands.
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Mass Spectrometry (MS) : Used for determining molecular weight and confirming the molecular formula.
Table 2: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| IR Spectroscopy | Identification of functional groups |
| Mass Spectrometry | Molecular weight determination |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 241.29 g/mol
- CAS Number : 1438241-19-0
The compound features a pyrrolo[3,4-d][1,2]oxazole framework that is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, which can improve its bioavailability in pharmacological applications.
Biological Applications
The compound has been explored for its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Some studies have reported that similar compounds demonstrate activity against a range of bacterial strains. This makes them candidates for further development as antimicrobial agents.
- Neurological Applications : Due to its ability to cross the blood-brain barrier (thanks to its lipophilic nature), this compound may have implications in treating neurological disorders.
Case Studies
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Anticancer Research :
- A study evaluated the efficacy of pyrrolo[3,4-d][1,2]oxazole derivatives in inhibiting cancer cell proliferation. The results showed a significant reduction in cell viability at specific concentrations, indicating potential as a lead compound for anticancer drug development.
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Antimicrobial Testing :
- In vitro tests demonstrated that certain derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that modifications to the pyrrolo framework could enhance antimicrobial potency.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways related to inflammation and microbial infections .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1438241-19-0
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 241.29 g/mol
- Structure: Features a fused pyrrolo-oxazole bicyclic core with an aminomethyl substituent at position 3 and a tert-butyl carbamate group at position 5 .
Synthesis : Synthesized via multi-step reactions involving hydrogenation, coupling reagents (e.g., HATU or CDI), and tert-butyloxycarbonyl (Boc) protection strategies, as inferred from analogous compounds in .
Applications: Restricted to industrial or scientific research (non-medical), with roles in pharmaceutical intermediate synthesis and chemical biology studies .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated based on substituent contributions.
Key Observations :
- Substituents: The aminomethyl group in the target enhances polarity and hydrogen-bond donor capacity compared to benzotriazole () or trifluoromethylphenyl () groups.
Table 2: Functional Comparisons
Key Observations :
- Target vs. Compound 24: The benzotriazole group in Compound 24 improves enzyme affinity but reduces solubility, whereas the target’s aminomethyl balances polarity and binding .
- Target vs.
Biological Activity
Tert-butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is categorized under pyrrolidine derivatives and exhibits a unique structural framework that may influence its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of C11H19N3O3 and a molecular weight of approximately 241.29 g/mol. Its structure features a pyrrolo[3,4-d][1,2]oxazole core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 1250997-56-8 |
Synthesis
The synthesis of this compound typically involves several key organic reactions. The methodologies may include various coupling reactions and purification techniques to ensure high yield and purity. The synthesis process is critical for obtaining the compound for further biological evaluation.
Biological Activity
Research into the biological activity of this compound reveals several promising avenues:
Antioxidant Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant properties. For instance, related compounds have shown efficacy in reducing oxidative stress in cellular models of ischemic injury. These findings indicate potential neuroprotective effects that could be explored further in the context of neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Interaction with Enzymes : Potential inhibition or activation of key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Influence on Gene Expression : Altering the expression of genes linked to oxidative stress and cell survival.
Case Studies
Although direct studies on this compound are sparse in literature databases like PubMed and chemical repositories such as ChemicalBook and PubChem , related compounds provide insights into its potential applications.
- Neuroprotective Effects : Studies on similar compounds have demonstrated their ability to protect neuronal cells from oxidative damage during ischemic conditions .
- Antitumor Activity : Research on pyrrolidine derivatives has indicated their capacity to inhibit cancer cell lines through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 3-(aminomethyl)pyrrolo-oxazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) and protecting group strategies. For example, tert-butyl carbamate-protected intermediates are synthesized via palladium-catalyzed cross-coupling (Pd(PPh₃)₄) in degassed DMF/water mixtures, followed by purification via column chromatography . Optimization includes adjusting catalyst loading (0.5–5 mol%), reaction temperature (80–120°C), and solvent polarity to improve yields.
Q. How is the compound characterized spectroscopically, and what are critical spectral markers?
- Methodological Answer :
- NMR : Look for tert-butyl protons at ~1.4 ppm (singlet) and pyrrolo-oxazole ring protons in the 3.5–4.5 ppm range. Carbamate carbonyl signals appear at ~155–160 ppm in NMR .
- IR : Stretch frequencies for C=O (carbamate, ~1680–1720 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) confirm functional groups .
- Mass Spec : Exact mass should match the molecular formula (e.g., [M+H]⁺ for C₁₃H₂₁N₃O₃: calculated 292.16, observed 292.15) .
Q. What safety precautions are essential when handling this compound in a research lab?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent decomposition .
- Follow OSHA guidelines for acute toxicity (oral LD₅₀: 300–2000 mg/kg) and avoid ignition sources due to flammability risks .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?
- Methodological Answer : Chiral intermediates require enantioselective catalysis (e.g., asymmetric hydrogenation) or chiral HPLC for separation. X-ray crystallography (e.g., Acta Crystallographica data) confirms absolute configuration by comparing experimental vs. calculated dihedral angles . For dynamic systems, NOESY NMR detects spatial proximity of protons in rigid pyrrolo-oxazole rings .
Q. How do solvent polarity and temperature affect the stability of tert-butyl-protected intermediates?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize carbamate intermediates but may hydrolyze under acidic/alkaline conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C. For hygroscopic intermediates, use anhydrous solvents and molecular sieves to prevent hydrolysis .
Q. What strategies resolve contradictions in reported synthetic yields for similar pyrrolo-oxazole derivatives?
- Methodological Answer : Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
